molecular formula C17H14Cl2N2S B2398169 5-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE CAS No. 685542-84-1

5-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE

Cat. No.: B2398169
CAS No.: 685542-84-1
M. Wt: 349.27
InChI Key: OXSRURMTVPFJGM-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE is a synthetic organic compound characterized by the presence of two chlorophenyl groups and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorothiophenol in the presence of a base to form the intermediate 4-chlorobenzylthioether. This intermediate is then reacted with 1-methylimidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl groups can be reduced to form the corresponding phenyl derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl groups and the imidazole ring allows for specific interactions with the active sites of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorodiphenyl ether: Similar in structure but lacks the imidazole ring.

    4-Chlorophenylboronic acid: Contains a chlorophenyl group but has different functional groups.

    4-Chlorothiophenol: Contains a chlorophenyl group and a thiol group but lacks the imidazole ring.

Uniqueness

5-(4-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-1H-IMIDAZOLE is unique due to the combination of its structural features, including the imidazole ring and the presence of two chlorophenyl groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2S/c1-21-16(13-4-8-15(19)9-5-13)10-20-17(21)22-11-12-2-6-14(18)7-3-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSRURMTVPFJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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